2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(4-fluorophen yl)acetamide
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Overview
Description
2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-fluorophenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets .
Preparation Methods
The synthesis of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-fluorophenyl)acetamide involves multiple steps. One common method starts with the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. This process typically involves the reaction of succinic anhydride with aminoguanidine hydrochloride and a variety of amines under microwave irradiation . The choice of pathway and sequence of reagent introduction depends on the nucleophilicity of the amines used .
Chemical Reactions Analysis
2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-fluorophenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-fluorophenyl)acetamide is unique due to its specific structural features and biological activities. Similar compounds include:
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a triazole ring.
Trazodone: An antidepressant with a triazole ring.
These compounds share the triazole moiety but differ in their specific substituents and biological activities, highlighting the uniqueness of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-fluorophenyl)acetamide .
Properties
Molecular Formula |
C19H20FN5O2S |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C19H20FN5O2S/c1-12(2)27-16-5-3-4-13(10-16)18-23-24-19(25(18)21)28-11-17(26)22-15-8-6-14(20)7-9-15/h3-10,12H,11,21H2,1-2H3,(H,22,26) |
InChI Key |
BUSOGANAAFEPLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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